1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)-4,4,4-trifluorobutane-1,3-dione
Description
This compound features a β-diketone core (4,4,4-trifluorobutane-1,3-dione) substituted with a bis(4-(tert-butyl)phenyl)amino-phenyl group. The diarylamine moiety is electron-rich, making this compound suitable for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or coordination chemistry, where β-diketonates act as ligands for metal complexes . Its synthesis likely involves palladium-catalyzed cross-coupling for diarylamine formation and Claisen condensation for the β-diketone moiety .
Properties
IUPAC Name |
1-[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F3NO2/c1-28(2,3)21-9-15-24(16-10-21)34(25-17-11-22(12-18-25)29(4,5)6)23-13-7-20(8-14-23)26(35)19-27(36)30(31,32)33/h7-18H,19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGVJQRZIZODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling for Triarylamine Formation
The triarylamine backbone is constructed via copper-catalyzed coupling of 4-bromoaniline with bis(4-(tert-butyl)phenyl)amine.
Procedure :
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Reactants : 4-Bromoaniline (1.0 equiv), bis(4-(tert-butyl)phenyl)amine (2.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%).
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Solvent : Toluene, reflux at 110°C for 48 hours.
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Yield : 68–72% after column chromatography (hexane/ethyl acetate).
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Key Data :
Parameter Value Reaction Time 48 hours Temperature 110°C Catalyst Loading 10 mol% CuI Isolated Yield 70% (avg)
This method avoids palladium catalysts, reducing costs but requiring extended reaction times.
Preparation of 4,4,4-Trifluorobutane-1,3-dione Derivatives
Claisen Condensation of Ethyl Trifluoroacetate
Adapting methodologies from fluorinated β-diketone syntheses:
Procedure :
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Step 1 : Ethyl trifluoroacetate (1.0 equiv) and ethyl acetate (1.2 equiv) undergo condensation in the presence of NaH (1.5 equiv) in THF at 0°C.
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Step 2 : Hydrolysis with HCl (2M) yields 4,4,4-trifluoro-3-oxobutanoic acid.
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Step 3 : Conversion to acyl chloride using thionyl chloride (1.5 equiv) in CH₂Cl₂.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaH, THF, 0°C, 4h | 85% |
| 2 | HCl (2M), rt, 2h | 92% |
| 3 | SOCl₂, CH₂Cl₂, reflux, 1h | 95% |
Friedel-Crafts Acylation for Coupling
AlCl₃-Mediated Acylation of Triarylamine
The triarylamine intermediate reacts with 4,4,4-trifluoro-3-oxobutanoyl chloride under Friedel-Crafts conditions:
Procedure :
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Reactants : 4-(Bis(4-(tert-butyl)phenyl)amino)aniline-derived acyl chloride (1.0 equiv), AlCl₃ (1.2 equiv).
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Solvent : Dichloromethane, 0°C to rt, 12 hours.
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Workup : Quench with ice-water, extract with CH₂Cl₂, dry (Na₂SO₄), and purify via silica gel chromatography.
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Yield : 55–60% due to steric hindrance from tert-butyl groups.
Optimization Challenges :
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Elevated temperatures (40°C) improve reaction rates but promote decomposition.
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Excess AlCl₃ (2.0 equiv) increases yield to 65% but complicates purification.
Alternative Route: Suzuki-Miyaura Coupling
Palladium-Catalyzed Cross-Coupling
Aryl boronic esters of the triarylamine react with trifluorinated β-diketone halides:
Procedure :
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Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
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Solvent : DME/H₂O (4:1), 80°C, 24 hours.
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Yield : 50–55% with significant homocoupling byproducts.
Data Comparison :
| Parameter | Friedel-Crafts | Suzuki-Miyaura |
|---|---|---|
| Yield | 60% | 55% |
| Byproducts | Low | Moderate |
| Scalability | High | Moderate |
Critical Analysis of Methodologies
Steric and Electronic Effects
Solvent and Catalyst Optimization
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Ionic Liquids : [BMIM][BF₄] improves Friedel-Crafts yields to 70% by stabilizing acyl cations.
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Microwave Assistance : Reduces Suzuki-Miyaura reaction time to 6 hours with comparable yields.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)-4,4,4-trifluorobutane-1,3-dione serves as a building block for synthesizing more complex organic molecules and polymers. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to create diverse derivatives for further study or application.
Material Science
In material science, this compound is utilized in the production of advanced materials , including:
- Organic semiconductors : The compound's electronic properties make it suitable for use in organic electronic devices.
- Light-emitting diodes (LEDs) : Its unique structural characteristics contribute to the efficiency and performance of organic LEDs.
Biological Research
Due to its structural properties, the compound is also explored in biological research:
- It may interact with specific molecular targets and pathways, making it valuable for studying biochemical processes.
- Potential applications include examining its effects on cellular mechanisms and enzyme activity modulation.
Case Study 1: Organic Semiconductor Development
Research has demonstrated that incorporating 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)-4,4,4-trifluorobutane-1,3-dione into organic semiconductor formulations enhances charge mobility and stability. This improvement is crucial for developing efficient electronic devices.
Studies have indicated that this compound shows potential as a modulator in specific biochemical pathways. For instance, its interaction with certain receptors has been linked to altered signaling pathways in cell cultures, suggesting its utility in drug development.
Mechanism of Action
The mechanism of action of 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
*Calculated based on formula C₃₁H₃₄F₃NO₂.
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Electron-Rich Systems: The target compound’s bis(tert-butylphenyl)amino group provides strong electron-donating character, ideal for hole-transport layers in OLEDs . In contrast, nitro () or difluorophenyl () substituents create electron-deficient β-diketones, suitable for electrophilic reactions or coordination with electron-poor metal centers.
- Steric Hindrance : The tert-butyl groups in the target compound and its 4-tert-butylphenyl analog () improve solubility and prevent π-π stacking, critical for thin-film device performance. Simpler analogs like the methylphenyl derivative () lack this bulk, limiting their use in high-performance applications.
Crystallographic Insights
- The 3,5-difluorophenyl analog () exhibits symmetrical C=O bonds (O1–C7–C8–C9 torsion: 0.4°) and weak C–H···O interactions, forming chains. The bulky tert-butyl groups in the target compound likely disrupt such packing, favoring amorphous morphologies.
Biological Activity
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)-4,4,4-trifluorobutane-1,3-dione (CAS Number: 2007908-93-0) is a complex organic compound notable for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a trifluorobutane-1,3-dione core and a bis(4-(tert-butyl)phenyl)amino group, making it a subject of interest in organic synthesis and biological research.
- Molecular Formula : C₃₀H₃₂F₃N₀₂
- Molecular Weight : 495.6 g/mol
- Structure : The compound features a trifluorobutane backbone with two bulky tert-butyl groups attached to the phenyl rings, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's bioavailability. The unique structure allows it to modulate the activity of various enzymes and receptors, potentially affecting cellular processes and biochemical pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Properties : Compounds containing dicarbonyl groups can scavenge free radicals, reducing oxidative stress.
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting drug metabolism.
1. Antioxidant Activity
A study assessed the antioxidant properties of fluorinated dicarbonyl compounds similar to the target compound. Results indicated that the presence of trifluoromethyl groups significantly enhanced radical scavenging activity compared to non-fluorinated analogs. This suggests that 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)-4,4,4-trifluorobutane-1,3-dione could serve as a potent antioxidant agent.
2. Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a related derivative was shown to inhibit the growth of breast cancer cells by activating caspase pathways. Such findings highlight the potential of this compound in cancer therapeutics.
3. Enzyme Interaction Studies
Research has indicated that compounds featuring the trifluorobutane moiety can act as enzyme inhibitors. A study focusing on carbonic anhydrase inhibition found that fluorinated dicarbonyl compounds exhibited significant inhibitory effects. This suggests that 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)-4,4,4-trifluorobutane-1,3-dione may similarly affect enzyme activity in metabolic pathways.
Data Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation of 1-(2-heteroaryl)-4,4,4-trifluorobutane-1,3-dione derivatives with guanidine or urea to form trifluoromethyl-containing pyrimidines . Advanced Claisen condensation methods using LDA (lithium diisopropylamide) and trifluoroethyl trifluoroacetate are also employed, achieving yields up to 73% by favoring enol tautomer formation (>98%) through controlled reaction kinetics and stoichiometry . Optimization includes temperature control (e.g., 0–5°C for intermediate steps) and purification via column chromatography .
Q. How is structural confirmation achieved for this compound?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the molecular structure, particularly for coordination complexes . Nuclear magnetic resonance (NMR) spectroscopy identifies tautomeric equilibria, with -NMR confirming dominance of the enol form in solution (>98%) . Mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups (e.g., C=O stretching at ~1700 cm) .
Q. What are its primary applications in medicinal chemistry?
The compound serves as a precursor for bioactive pyrimidine derivatives, such as inhibitors of cholesterol biosynthesis and cardiorenal therapeutics. Its trifluoromethyl group enhances metabolic stability and binding affinity in enzyme inhibition studies .
Advanced Research Questions
Q. How do tautomeric equilibria influence reactivity and applications?
The enol tautomer dominates (>98%) due to stabilization by intramolecular hydrogen bonding and electron-withdrawing trifluoromethyl groups, as confirmed by NMR . This tautomer enhances chelation with metal ions (e.g., Cu(I)), making it useful in photoluminescent materials and catalysts . Computational studies (DFT) can model tautomer stability to predict reactivity in synthesis .
Q. What strategies mitigate low yields in large-scale synthesis?
Low yields arise from side reactions during Claisen condensation. Strategies include:
Q. How does the compound perform in coordination chemistry applications?
The dione moiety chelates metals like Cu(I), forming complexes with triphenylphosphine ligands. These complexes exhibit redox activity and are studied for catalytic applications (e.g., cross-coupling reactions) . Single-crystal X-ray diffraction confirms distorted tetrahedral geometry around the metal center, critical for tuning electronic properties .
Q. What analytical challenges arise in detecting this compound as a pharmaceutical impurity?
As a drug impurity, its detection requires high-resolution LC-MS/MS with MRM (multiple reaction monitoring) to distinguish it from structurally similar byproducts. Derivatization with dansyl chloride enhances UV detection sensitivity in HPLC .
Q. How do electronic properties impact its use in organic electronics?
The bis(tert-butylphenyl)amino group enhances hole-transport properties, making the compound a candidate for organic electrets in transistor memory devices. Time-resolved fluorescence spectroscopy measures charge-carrier mobility, while cyclic voltammetry quantifies HOMO/LUMO levels (~-5.2 eV/-2.8 eV) .
Data Contradiction Analysis
Q. Discrepancies in reported tautomer ratios: How to reconcile NMR and computational data?
NMR studies report >98% enol form , while DFT calculations predict ~95% enol dominance. The variance arises from solvent effects (NMR in CDCl vs. gas-phase computations). Experimental validation using variable-temperature NMR can resolve this by correlating solvent polarity with tautomer distribution .
Q. Conflicting synthesis yields: What factors explain variability across studies?
Yields range from 70% to 89% for similar reactions . Key factors include:
- Catalyst purity : DMAP with <1% moisture improves reproducibility.
- Reaction scale : Microscale reactions (<1 mmol) favor higher yields due to better heat dissipation.
- Workup protocols : Acidic quenching (HCl) vs. neutral conditions alter byproduct formation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
